Fructo-oligosaccharide DP12/GF11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

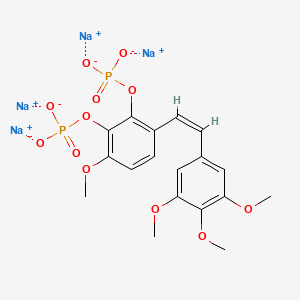

Fructo-oligosaccharide DP12/GF11 is a member of the fructooligosaccharides family, characterized by a degree of polymerization of 12. This compound consists of 11 fructose units connected by (2→1)-β-glycosidic bonds, with a lone D-glucosyl unit located at the non-reducing end . Fructooligosaccharides are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall health.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fructo-oligosaccharide DP12/GF11 is typically synthesized through enzymatic transfructosylation of sucrose by fructosyltransferase enzymes, specifically β-D-fructofuranosidases or β-fructosyltransferases . These enzymes are found in various fungi, predominantly belonging to the Aspergillus, Aureobasidium, and Penicillium genera. The reaction involves transferring fructose units to sucrose, forming β-(2→1) fructosyl-fructose linkages, with a terminal glucose moiety .

Industrial Production Methods: Industrial production of this compound involves several downstream processes to increase purity. These include the use of activated charcoal, ion exchange resins, and microbial treatments to remove non-oligosaccharides from the fermentative broth . Techniques such as membrane systems, simulated moving bed chromatography, and ion-exchange chromatography are also employed .

Analyse Des Réactions Chimiques

Types of Reactions: Fructo-oligosaccharide DP12/GF11 primarily undergoes hydrolysis reactions due to its glycosidic bonds. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions: Hydrolysis of this compound can be catalyzed by acids or enzymes such as β-fructosidases. Oxidation reactions may involve reagents like hydrogen peroxide or periodate, while reduction reactions could use reducing agents like sodium borohydride.

Major Products Formed: Hydrolysis of this compound results in the formation of fructose and glucose units. Oxidation can lead to the formation of various oxidized sugars, while reduction typically yields reduced sugar alcohols.

Applications De Recherche Scientifique

Fructo-oligosaccharide DP12/GF11 has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies and as a model compound for studying glycosidic bond formation and cleavage.

Biology: Known for its prebiotic properties, it promotes the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. It is also used in studies related to gut microbiota and its impact on health.

Medicine: this compound is investigated for its potential to improve gut health, enhance immune function, and reduce the risk of gastrointestinal infections.

Mécanisme D'action

Fructo-oligosaccharide DP12/GF11 exerts its effects primarily through its prebiotic activity. It is not digested in the human small intestine but is fermented by beneficial gut bacteria in the colon. This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function . The compound also modulates the expression of defense-related genes and the accumulation of secondary metabolites, particularly through the salicylic acid-mediated pathway .

Comparaison Avec Des Composés Similaires

Fructo-oligosaccharide DP12/GF11 is unique due to its specific degree of polymerization and the presence of a single D-glucosyl unit at the non-reducing end. Similar compounds include other fructooligosaccharides with different degrees of polymerization, such as:

1-Kestose (GF2): Consists of two fructose units and one glucose unit.

Nystose (GF3): Composed of three fructose units and one glucose unit.

1F-Fructofuranosylnystose (GF4): Contains four fructose units and one glucose unit.

These compounds share similar prebiotic properties but differ in their degree of polymerization and specific applications.

Propriétés

Formule moléculaire |

C72H122O61 |

|---|---|

Poids moléculaire |

1963.7 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C72H122O61/c73-1-24-36(86)48(98)49(99)61(121-24)133-72(60(110)47(97)35(12-84)132-72)23-120-71(59(109)46(96)34(11-83)131-71)22-119-70(58(108)45(95)33(10-82)130-70)21-118-69(57(107)44(94)32(9-81)129-69)20-117-68(56(106)43(93)31(8-80)128-68)19-116-67(55(105)42(92)30(7-79)127-67)18-115-66(54(104)41(91)29(6-78)126-66)17-114-65(53(103)40(90)28(5-77)125-65)16-113-64(52(102)39(89)27(4-76)124-64)15-112-63(51(101)38(88)26(3-75)123-63)14-111-62(13-85)50(100)37(87)25(2-74)122-62/h24-61,73-110H,1-23H2/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+/m1/s1 |

Clé InChI |

FTSSQIKWUOOEGC-RULYVFMPSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)

![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)

![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)

![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)